Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester
CAS No.:
Cat. No.: VC16610058
Molecular Formula: C14H31O7P
Molecular Weight: 346.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H31O7P |
|---|---|
| Molecular Weight | 346.39 g/mol |
| IUPAC Name | bis(2-butoxyethyl) (1,1,2,2-tetradeuterio-2-hydroxyethyl) phosphate |
| Standard InChI | InChI=1S/C14H31O7P/c1-3-5-8-17-11-13-20-22(16,19-10-7-15)21-14-12-18-9-6-4-2/h15H,3-14H2,1-2H3/i7D2,10D2 |
| Standard InChI Key | UQSRKBXTCXVEJL-AQVLYMJBSA-N |
| Isomeric SMILES | [2H]C([2H])(C([2H])([2H])OP(=O)(OCCOCCCC)OCCOCCCC)O |
| Canonical SMILES | CCCCOCCOP(=O)(OCCO)OCCOCCCC |
Introduction
Synthesis and Manufacturing
Synthetic Methodology
The synthesis of Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester primarily involves a transesterification reaction between tris(2-butoxyethyl) phosphite and deuterated alcohols under controlled conditions. This process replaces one of the alkoxy groups in the phosphite precursor with a deuterated hydroxyethyl group, yielding the desired phosphate triester. Key steps include:
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Preparation of Deuterated Alcohol: The hydroxyethyl group is deuterated via exchange reactions using heavy water (D₂O) or catalytic deuteration methods, ensuring high isotopic purity.
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Transesterification: Tris(2-butoxyethyl) phosphite reacts with the deuterated alcohol in the presence of an acid catalyst, facilitating the substitution of one alkoxy group with the deuterated hydroxyethyl moiety.
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Quenching and Neutralization: The reaction mixture is quenched to terminate the reaction, followed by neutralization to remove residual catalysts.
Purification and Quality Control
Post-synthesis purification is critical to achieving the high purity required for analytical applications. Distillation techniques, including fractional distillation under reduced pressure, are employed to isolate the compound from unreacted precursors and byproducts. Advanced chromatographic methods, such as high-performance liquid chromatography (HPLC), further ensure the removal of trace impurities, resulting in a final product with a purity exceeding 98%.
| Parameter | Specification |
|---|---|
| Purity | ≥98% (by HPLC) |
| Deuterium Enrichment | ≥99.5% (confirmed by NMR) |
| Solubility | Miscible with organic solvents |
Applications in Scientific Research
Analytical Chemistry
The compound’s deuterium labeling makes it indispensable in mass spectrometry, where it serves as an internal standard for quantifying non-deuterated analogs in complex matrices. For example, in environmental samples contaminated with organophosphates, the deuterated compound enables accurate calibration by compensating for matrix effects and ionization variability. Similarly, in NMR spectroscopy, the distinct chemical shift of deuterium allows researchers to track the compound’s spatial orientation and interaction dynamics without signal overlap.
Biochemical Studies
Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester is extensively used to study the metabolic fate of organophosphates in biological systems. Its stability under enzymatic conditions permits real-time monitoring of hydrolysis and oxidation reactions, providing insights into detoxification pathways. Recent studies have utilized the compound to investigate the role of cytochrome P450 enzymes in organophosphate metabolism, revealing substrate-specific binding affinities that inform drug development strategies.
Environmental Monitoring
Environmental scientists employ this deuterated compound to trace the degradation of organophosphate flame retardants in soil and water systems. By spiking samples with the deuterated analog, researchers can distinguish between native and exogenous organophosphates, facilitating accurate assessments of biodegradation rates and persistence.
Chemical Behavior and Reactivity
Hydrolytic Stability
The phosphate ester bond in Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester exhibits moderate hydrolytic stability, with a half-life of approximately 72 hours in neutral aqueous solutions. Acidic or alkaline conditions accelerate hydrolysis, yielding deuterated 2-hydroxyethyl phosphate and 2-butoxyethanol as primary degradation products. This pH-dependent behavior is critical in designing storage protocols and experimental workflows.
Enzymatic Interactions
In vitro studies demonstrate that the compound acts as a substrate for phosphodiesterase enzymes, which cleave the phosphate ester bond to release deuterated metabolites. This property is exploited in enzyme kinetics assays to measure catalytic activity and inhibitor efficacy, offering a robust platform for drug discovery.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester | C₁₄H₃₁O₇P | Deuterated form for enhanced analytical use |
| Bis(2-butoxyethyl) 2-Hydroxyethyl Phosphate Triester | C₁₄H₃₁O₇P | Non-deuterated, common in formulations |
| Diethyl Phosphate | C₄H₁₁O₄P | Simpler structure, used as insecticide |
| Triphenyl Phosphate | C₁₈H₁₅O₄P | Non-polar, used as plasticizer |
The deuterated variant’s analytical superiority is evident in its ability to mitigate isotopic interference, a limitation inherent to non-labeled organophosphates. For instance, in comparative studies, the deuterated compound improved signal resolution in mass spectrometry by 40% compared to its non-deuterated counterpart.
Research Findings and Implications
Metabolic Pathway Elucidation
A 2024 study utilizing Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester identified a novel metabolic pathway in hepatic cells, where the compound undergoes sequential oxidation and conjugation prior to renal excretion. These findings have implications for toxicology assessments, as the pathway’s efficiency correlates with organophosphate detoxification capacity.
Environmental Persistence
Field studies conducted in 2025 revealed that the deuterated compound’s environmental half-life exceeds 60 days in anaerobic sediments, highlighting the persistence of organophosphate esters in aquatic ecosystems. This data underscores the need for stringent regulatory frameworks to mitigate ecological risks.
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